molecular formula C14H21NO3 B8692112 8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile

8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile

Cat. No. B8692112
M. Wt: 251.32 g/mol
InChI Key: XARBJNQGVCWPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

8-(oxan-4-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

InChI

InChI=1S/C14H21NO3/c15-11-13(12-1-7-16-8-2-12)3-5-14(6-4-13)17-9-10-18-14/h12H,1-10H2

InChI Key

XARBJNQGVCWPKA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2(CCC3(CC2)OCCO3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2M solution of lithium diisopropylamide in heptane/tetrahydrofuran/ethylbenzene (18 mL, 35.9 mmol, 1.5 eq.) at −78° C. was added dropwise a solution of 1,4-dioxa-spiro[4.5]decane-8-carbonitrile (commercially available or via literature procedure described for example in Becker et al. Synthesis 1992, 11, 1080-1082; 4.0 g, 23.9 mmol) in tetrahydrofuran (40 mL). After stirring for 30 min at −78° C., 4-iodotetrahydro-2H-pyran (5.1 g, 23.9 mmol, 1 eq.) was added carefully. The reaction mixture was allowed to warm to room temperature over night before being quenched by slow addition of ethanol (10 mL) and water (20 mL) subsequently. The resulting suspension was filtered through celite and extracted three times with dichloromethane. The combined organic phases were concentrated in vacuo and purified by flash chromatography (SiO2, 0%→30% methanol in dichloromethane) to give 2.80 g of 8-(tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile (5). Rt=1.03 min (Method B). Detected mass: 252.3 (M+H+).
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heptane tetrahydrofuran ethylbenzene
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5.1 g
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